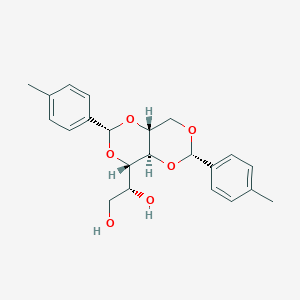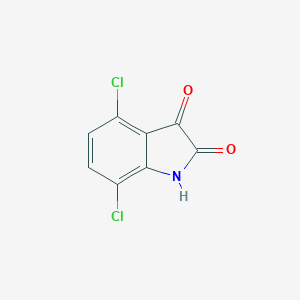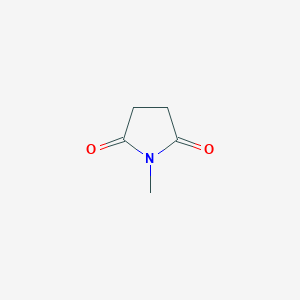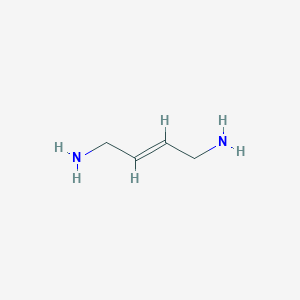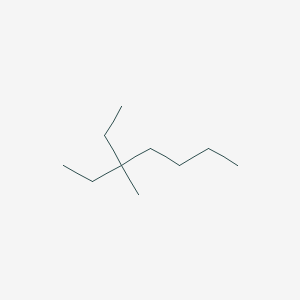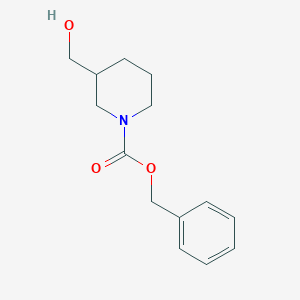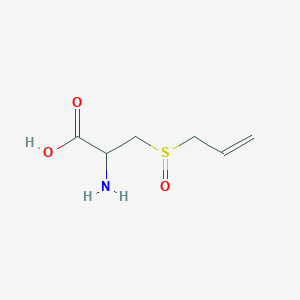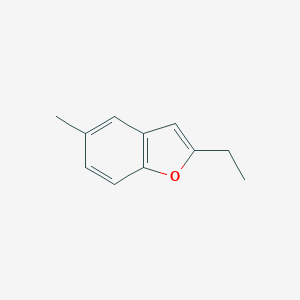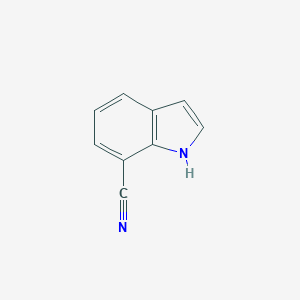
1H-吲哚-7-腈
概述
描述
1H-indole-7-carbonitrile is a compound with the molecular weight of 142.16 . It is used as an impurity in the synthesis of Silodosin, an α1a-adrenoceptor antagonist .
Synthesis Analysis
1H-indole-7-carbonitrile can be synthesized by adding Pd (PPh 3) 4 to 7-bromo-l //-indole and Zn (CN) 2 in degassed DMF. The reaction mixture is then heated, diluted with EtOAc, washed with water and brine, dried over sodium sulphate, filtered and concentrated in vacuo. The product is then purified by column chromatography .
Molecular Structure Analysis
The InChI code for 1H-indole-7-carbonitrile is 1S/C9H6N2/c10-6-8-3-1-2-7-4-5-11-9 (7)8/h1-5,11H .
Chemical Reactions Analysis
1H-indole-7-carbonitrile can undergo various chemical reactions. For instance, it can be used as a precursor for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .
Physical And Chemical Properties Analysis
1H-indole-7-carbonitrile is a solid compound that should be stored in a dark place, sealed in dry, at 2-8C . It has a high GI absorption and BBB permeant. It is not a P-gp substrate but is a CYP1A2 inhibitor .
科学研究应用
Multicomponent Reactions in Organic Synthesis
7-Cyanoindole: serves as a versatile building block in multicomponent reactions (MCRs), which are pivotal in constructing complex organic compounds. Its reactivity allows for the creation of diverse heterocyclic structures, which are essential in the development of new pharmaceuticals and materials .
Biological Activity Profiling
Indole derivatives, including 7-Cyanoindole , exhibit a broad spectrum of biological activities. They are integral to the synthesis of compounds with potential antiviral, anti-inflammatory, and anticancer properties. This makes them valuable for high-throughput screening in drug discovery .
Development of Fluorescence Probes
7-Cyanoindole: is an excellent candidate for developing fluorescence probes due to its sensitive fluorescence properties. It can be used to monitor hydration levels in various environments, which is crucial in biological and chemical processes .
Cytotoxicity Studies for Cancer Research
The compound has been utilized in synthesizing novel derivatives that exhibit dose-dependent cytotoxic activities. These activities are particularly observed in cancer cell lines like MCF-7, making 7-Cyanoindole a significant contributor to cancer research and therapy development .
Hydration Reporter in Solvent Mixtures
7-Cyanoindole: ’s fluorescence intensity and lifetime changes in response to hydration levels make it a powerful tool for probing the microheterogeneity of water-organic binary mixtures. This application is vital for understanding solvent effects in various chemical processes .
Inhibitor Synthesis for Enzyme Targeting
The compound is used in the synthesis of enzyme inhibitors, such as tryptophan dioxygenase inhibitors. These inhibitors have potential as anticancer immunomodulators, highlighting the compound’s role in developing targeted cancer therapies .
作用机制
Target of Action
Indole derivatives, which include 7-cyanoindole, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of 7-Cyanoindole.
Pharmacokinetics
It’s suggested that 7-cyanoindole has high gi absorption and is bbb permeant .
Result of Action
It’s known that indole derivatives can have various biological effects, such as antiviral, anti-inflammatory, and anticancer activities . The specific effects of 7-Cyanoindole would depend on its targets and mode of action.
Action Environment
The action, efficacy, and stability of 7-Cyanoindole can be influenced by environmental factors. For instance, it has been shown that 7-Cyanoindole can serve as a sensitive fluorescence probe of hydration, with its fluorescence properties depending on the amount of water in the environment . This suggests that the compound’s action could be influenced by the hydration level of its environment.
安全和危害
未来方向
While the specific future directions for 1H-indole-7-carbonitrile are not mentioned in the search results, indole derivatives have been found to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Relevant Papers
The relevant papers retrieved include a study on the development of electrochemical and optoelectronic performance of new 7-substituted indole derivatives , and a review of the biological potential of indole derivatives .
属性
IUPAC Name |
1H-indole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUHBYLZRBVHRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C#N)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447546 | |
| Record name | 7-Cyanoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indole-7-carbonitrile | |
CAS RN |
96631-87-7 | |
| Record name | 7-Cyanoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 7-cyanoindole a suitable fluorescence probe for studying hydration?
A1: 7-cyanoindole exhibits significant changes in its fluorescence properties depending on the level of hydration in its environment. [] Specifically:
- Fluorescence Intensity: Increases over tenfold in dehydrated environments compared to hydrated ones. []
- Peak Wavelength: Exhibits a notable shift of up to 35 nm upon dehydration. []
- Fluorescence Lifetime: Shows a distinct increase from 2.0 ns in water to a range of 8-16 ns in water-organic solvent mixtures. []
Q2: How does the structure of 7-cyanoindole contribute to its sensitivity as a hydration probe?
A2: While the provided research doesn't delve into the specific structural reasons behind 7-cyanoindole's sensitivity to hydration, it highlights that its absorption spectrum is considerably red-shifted compared to indole. [] This red shift allows for selective excitation of 7-cyanoindole fluorescence even in the presence of naturally occurring amino-acid fluorophores, making it a valuable tool in biological systems. []
Q3: Can 7-cyanoindole provide insights into the properties of solvent mixtures?
A3: Yes, research indicates that 7-cyanoindole can reveal the microheterogeneity of water-organic solvent mixtures. [] Its fluorescence lifetime at specific solvent compositions, where microheterogeneity is most pronounced, exhibits a linear correlation with the peak wavenumbers of its fluorescence spectra in the corresponding pure organic solvents. [] This suggests a degree of similarity in the microheterogeneity of these binary mixtures, opening avenues for further investigation into their behavior.
Q4: Beyond its use as a fluorescence probe, are there other applications of 7-cyanoindole?
A4: Research points towards the utilization of 7-cyanoindole as a key intermediate in the synthesis of silodosin, a therapeutic agent for treating urinary disorders associated with benign prostatic hyperplasia. [, , , ] The described synthesis involves several steps, including the formation of an oxalate intermediate from 3-{7-cyano-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indol-1-yl}propyl benzoate and its subsequent hydrolysis to yield silodosin. [, , , ]
- 7-Cyanoindole fluorescence as a local hydration reporter: application to probe the microheterogeneity of nine water-organic binary mixtures.
- Dérivé d’indoline et procédé de synthèse dudit dérivé
- Indoline compound and process for producing the same
- Indoline compound and method of producing said compound
- Indoline compounds and methods of manufacturing
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

